Teicoplanin aglycone
Overview
Description
Teicoplanin aglycone is an antibacterial glycopeptide . It is a compound made up of six fatty-acid components attached to a common aglycone . It is used in the prophylaxis and treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis .
Synthesis Analysis
Teicoplanin aglycone is produced by the actinobacterium Actinoplanes teichomyceticus . The synthesis involves the relocation or exchange of domains within the NRPS modules . The free aglycone is subsequently modified by several enzymes to generate the final structure of teicoplanin .
Molecular Structure Analysis
Teicoplanin aglycone has a chemical formula of C58H45Cl2N7O18 and a molecular weight of 1,198.920 . The molecular structure of Teicoplanin aglycone has been studied using X-ray diffraction .
Chemical Reactions Analysis
The biosynthesis of Teicoplanin involves a series of complex chemical reactions. These reactions are catalyzed by various enzymes, including glycosyltransferases that transfer UDP- (N-acetyl)-glucosamine onto 3-chloro-β-hydroxytyrosine (3-Cl-βHty) and Hpg of teicoplanin heptapeptide aglycone .
Scientific Research Applications
Chiral Recognition and Separation
Teicoplanin aglycone, a derivative of the macrocyclic antibiotic teicoplanin, plays a significant role in chiral recognition and separation. Berthod et al. (2000) investigated its use in liquid chromatography, specifically its effectiveness in separating enantiomers of amino acids and related compounds. The study highlighted that the aglycone is responsible for the enantioseparation of amino acids, with its chiral stationary phases showing superior resolution compared to those using native teicoplanin (Berthod et al., 2000).
Combinatorial Chemistry
In combinatorial chemistry, teicoplanin aglycone serves as a valuable molecular scaffold. Seneci et al. (1996) demonstrated the use of teicoplanin aglycone in the solid-phase synthesis of combinatorial libraries. This study underscores the versatility of teicoplanin aglycone in facilitating the synthesis and screening of large, complex molecular libraries (Seneci et al., 1996).
Synthetic and Mechanistic Studies in Antibiotic Development
Boger (2001) presented comprehensive synthetic and mechanistic studies on glycopeptide antibiotics, including teicoplanin aglycone. This research is vital for understanding the structural intricacies of these antibiotics and for the development of new or improved drugs, especially in the context of increasing bacterial resistance (Boger, 2001).
Antibacterial Activity and Aggregation Studies
Tollas et al. (2012) explored the antibacterial activity of a teicoplanin ψ-aglycone-fullerene conjugate. Their study provides insights into the aggregation behavior of the antibiotic-fullerene conjugate and its efficacy against bacteria resistant to teicoplanin (Tollas et al., 2012).
Gene Cluster Characterization
Sosio et al. (2004) characterized the tcp gene cluster responsible for teicoplanin biosynthesis in Actinoplanes teichomyceticus. Understanding the genetic underpinnings of teicoplanin aglycone production is crucial for potential genetic manipulation to enhance antibiotic production or create novel derivatives (Sosio et al., 2004).
Total Synthesis and Structural Analysis
Evans et al. (2001) reported the total synthesis of teicoplanin aglycone, a milestone that allows for a deeper understanding of its structural features and potential modifications for enhanced therapeutic use (Evans et al., 2001).
properties
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H45Cl2N7O18/c59-32-9-21-1-7-38(32)84-41-16-26-17-42(51(41)74)85-39-8-4-24(14-33(39)60)50(73)49-57(80)66-48(58(81)82)31-19-28(69)20-37(72)43(31)30-13-23(3-5-35(30)70)45(54(77)67-49)64-56(79)47(26)65-55(78)46-25-11-27(68)18-29(12-25)83-40-15-22(2-6-36(40)71)44(61)53(76)62-34(10-21)52(75)63-46/h1-9,11-20,34,44-50,68-74H,10,61H2,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,80)(H,67,77)(H,81,82)/t34-,44-,45-,46+,47-,48+,49+,50-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVBOUDTNWVDEP-NJCHZNEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H45Cl2N7O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1198.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Teicoplanin aglycone | |
CAS RN |
89139-42-4 | |
Record name | Teicoplanin aglycon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89139-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TEICOPLANIN AGLYCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E6IB3P0LT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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